molecular formula C20H15N3O4S B2873301 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-oxochromene-2-carboxamide CAS No. 864858-72-0

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-oxochromene-2-carboxamide

Cat. No. B2873301
CAS RN: 864858-72-0
M. Wt: 393.42
InChI Key: UCBAKLWPKCSYHM-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-oxochromene-2-carboxamide” is a chemical compound . It has a molecular formula of C20H21N3O5S and a molecular weight of 415.46 .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C20H21N3O5S/c1- 11 (24) 23- 6- 5- 13- 14 (9- 21) 20 (29- 17 (13) 10- 23) 22- 19 (25) 12- 7- 15 (26- 2) 18 (28- 4) 16 (8- 12) 27- 3/h7- 8H,5- 6,10H2,1- 4H3, (H,22,25) . This provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a net charge of 0. Its average mass is 415.465 and its monoisotopic mass is 415.12019 .

Scientific Research Applications

Antitumor Activity

The compound has shown promising antitumor activity against liver carcinoma cell line (HEPG2), with IC 50 values ranging from 1.1 to 4.7 μM . Its interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .

Inhibition of Microtubule Polymerization

The compound is able to inhibit microtubule polymerization at high concentrations . This property is important in the development of anticancer drugs, as microtubules play a crucial role in cell division.

Induction of Apoptosis

The compound has been found to be very effective in the induction of apoptosis in a dose-dependent manner . Apoptosis, or programmed cell death, is a crucial process in cancer treatment.

Selectivity Against Cancer Cells

Interestingly, the compound did not induce cell death in normal human peripheral blood mononuclear cells, suggesting that it may be selective against cancer cells .

Role in Synthesis of Indole Derivatives

The compound plays a significant role in the synthesis of indole derivatives, which are important types of molecules in cell biology . Indole derivatives have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Role in Synthesis of Thiophene Derivatives

Thiophene-based analogs, like the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Antiproliferative Activity

The compound has shown strong antiproliferative activity at low nanomolar concentrations in a large panel of cancer cell lines .

Potential Use in Drug Development

Given its various biological activities and effects, the compound has potential use in the development of new drugs for the treatment of various diseases, particularly cancer .

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-11(24)23-7-6-12-14(9-21)20(28-18(12)10-23)22-19(26)17-8-15(25)13-4-2-3-5-16(13)27-17/h2-5,8H,6-7,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBAKLWPKCSYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-oxochromene-2-carboxamide

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